molecular formula C13H15F3N2O B6470552 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2640843-61-2

4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B6470552
CAS No.: 2640843-61-2
M. Wt: 272.27 g/mol
InChI Key: QWDHTMJOECYDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TFPy is a novel heterocyclic compound that has attracted interest from researchers. It has a molecular weight of 272.27 g/mol.


Synthesis Analysis

The synthesis of azetidine derivatives, which are structurally similar to TFPy, has been reported in the literature . For example, an orally active carbapenem L-084, which exhibits high bioavailability in humans, has a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety at the C-2 position of the 1β-methylcarbapenem skeleton . A practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine (1) for further scale-up production of L-084 has been established . This synthesis method entails an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine (16), which is eventually converted to 1 via key intermediates, Bunte salts 19 and 20 .

Properties

IUPAC Name

4-(1-but-3-enylazetidin-3-yl)oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-2-3-6-18-8-11(9-18)19-10-4-5-17-12(7-10)13(14,15)16/h2,4-5,7,11H,1,3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDHTMJOECYDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CC(C1)OC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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